tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate
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Overview
Description
tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate: is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorine atom on the indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as tert-butyl chloroformate, amines, and chlorinating agents under controlled temperatures and inert atmospheres .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl, aryl, or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides, aryl halides, or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the indole ring can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 3-amino-1H-indole-2-carboxylate
- tert-Butyl 6-chloro-1H-indole-2-carboxylate
Comparison: tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate is unique due to the presence of both an amino group and a chlorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups provides a distinct profile for its use in various applications .
Biological Activity
tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a tert-butyl ester group, an amino group, and a chlorine atom on the indole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
The chemical formula for this compound is C13H15ClN2O2. It is classified under the indole derivatives, which are known for their diverse biological activities. The presence of functional groups such as the amino and chloro groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and chlorine groups can participate in:
- Hydrogen bonding
- Electrostatic interactions
- Covalent bonding with proteins and enzymes
These interactions can modulate the activity of various biological macromolecules, leading to significant effects on cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HepG2 (Liver Cancer) | 10.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 8.5 | Disruption of cell cycle progression |
In vitro studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It shows significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 4.0 |
Candida albicans | 8.0 |
The compound's mechanism against bacteria involves disruption of cell wall synthesis and interference with protein synthesis pathways.
Case Studies
- MDM2-p53 Interaction : Research utilizing this compound as a scaffold for inhibitors targeting the MDM2-p53 protein-protein interaction revealed its potential in cancer therapy. The compound showed a Ki value of approximately 0.095 μM, indicating strong binding affinity and potential as a therapeutic agent in tumors expressing MDM2 overexpression .
- Structure-Activity Relationship (SAR) : A study focused on modifying the indole structure to enhance biological activity found that variations in the chloro and amino substituents significantly influenced potency against cancer cell lines .
Properties
IUPAC Name |
tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)11-10(15)8-5-4-7(14)6-9(8)16-11/h4-6,16H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMLXPKONRWNKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598346 |
Source
|
Record name | tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165107-86-8 |
Source
|
Record name | tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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